pradefovir -

pradefovir

Catalog Number: EVT-1577991
CAS Number:
Molecular Formula: C17H19ClN5O4P
Molecular Weight: 423.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pradefovir is a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV). Pradefovir is specifically metabolized in the liver by hepatic enzymes, mainly by CYP4503A4, to adefovir. In turn, adefovir is phosphorylated by cellular kinases to its activated form adevofir diphosphate. By competing with the natural substrate dATP, the diphosphate form is incorporated into viral DNA and inhibits RNA-dependent DNA polymerase. This causes DNA chain termination and eventually results in an inhibition of HBV replication.
Overview

Pradefovir is a prodrug designed to enhance the delivery of adefovir, an antiviral agent used primarily in the treatment of chronic hepatitis B virus infection. This compound aims to improve the therapeutic index of adefovir by selectively targeting liver tissues, thus reducing renal toxicity associated with traditional adefovir formulations. Pradefovir is characterized by its ability to convert into adefovir diphosphate in the liver, which is the active metabolite responsible for its antiviral effects.

Source and Classification

Pradefovir is classified as an organophosphorus compound and a prodrug. It belongs to a class of 1-aryl-1,3-propanyl prodrugs that have been synthesized to optimize the pharmacokinetics and pharmacodynamics of adefovir. Its development was driven by the need to mitigate the nephrotoxicity observed with adefovir dipivoxil, the original formulation of adefovir.

Synthesis Analysis

Methods and Technical Details

Pradefovir is synthesized through several chemical pathways that focus on creating liver-targeting prodrugs. The synthesis involves:

  1. Prodrug Design: The structure of pradefovir is designed to enhance liver uptake while minimizing kidney exposure. This involves modifying the chemical structure of adefovir to improve its bioavailability and tissue selectivity.
  2. Stereoselective Synthesis: Two successful stereoselective approaches have been explored, focusing on obtaining specific diastereomers that exhibit enhanced properties for liver targeting .
  3. Characterization: The synthesized compound undergoes rigorous characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The synthesis process has demonstrated good oral bioavailability, with studies indicating approximately 42% bioavailability in rat models .

Molecular Structure Analysis

Structure and Data

Pradefovir's molecular structure features an aryl group attached to a propanyl backbone, which is crucial for its function as a prodrug. The exact molecular formula is C₁₁H₁₅N₃O₄P, indicating the presence of phosphorus, which is typical for organophosphorus compounds.

  • Molecular Weight: 284.23 g/mol
  • Chemical Structure: The compound can be represented structurally as follows:
C11H15N3O4P\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}_4\text{P}
Chemical Reactions Analysis

Reactions and Technical Details

Pradefovir undergoes metabolic activation primarily via cytochrome P450 enzymes in the liver. The key reactions include:

  1. Hydrolysis: Upon administration, pradefovir is hydrolyzed to release adefovir.
  2. Phosphorylation: Adefovir is then phosphorylated to form adefovir diphosphate, which exerts antiviral activity against hepatitis B virus by inhibiting viral DNA polymerase.

The metabolic pathway ensures that higher concentrations of active metabolites are delivered directly to the liver while limiting systemic exposure .

Mechanism of Action

Process and Data

The mechanism of action of pradefovir involves:

  1. Inhibition of Viral Replication: Once converted into adefovir diphosphate, it competes with deoxyadenosine triphosphate for incorporation into viral DNA.
  2. Chain Termination: The incorporation leads to chain termination during viral DNA synthesis, effectively halting replication.

This targeted approach significantly enhances therapeutic efficacy while reducing side effects related to kidney toxicity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Pradefovir typically appears as a white crystalline powder.
  • Solubility: It exhibits moderate solubility in water and organic solvents.
  • Stability: The compound is stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data indicate that pradefovir's stability profile allows for effective storage and handling in pharmaceutical formulations .

Applications

Scientific Uses

Pradefovir has significant applications in treating chronic hepatitis B virus infections due to its enhanced liver targeting capabilities. Clinical studies have shown promising results regarding its safety profile, tolerability, and antiviral efficacy compared to traditional therapies like adefovir dipivoxil .

Introduction to Pradefovir

Historical Context and Development of Nucleoside/Nucleotide Analogues in HBV Therapy

Nucleoside/nucleotide analogues (NAs) revolutionized chronic hepatitis B (CHB) management by directly suppressing hepatitis B virus (HBV) replication. Early agents like lamivudine demonstrated efficacy but faced high resistance rates (≥70% at 5 years), limiting long-term utility [1]. Adefovir dipivoxil addressed lamivudine-resistant HBV but exhibited dose-dependent nephrotoxicity, restricting its use to suboptimal 10 mg dosing [1] [3]. Subsequent first-line agents—entecavir, tenofovir disoproxil fumarate (TDF), and tenofovir alafenamide (TAF)—improved resistance profiles but retained challenges: entecavir required dose adjustment in renal impairment, while TDF carried renal and bone toxicity risks despite potent antiviral activity (mean HBV DNA reduction: 5.12 log₁₀ IU/mL at 24 weeks) [1] [5].

This evolution underscored the need for NAs with enhanced organ specificity. Pradefovir emerged as a therapeutic innovation designed to mitigate extrahepatic toxicity while maintaining virological efficacy, positioning itself within the NA development timeline targeting improved tissue selectivity [3] [8].

Table 1: Evolution of Key Nucleoside/Nucleotide Analogues for HBV Therapy

CompoundYear ApprovedKey AdvancementMajor Limitation
Lamivudine1998First oral HBV NAHigh resistance (70% at 5 yrs)
Adefovir Dipivoxil2002Activity against lamivudine-resistant HBVNephrotoxicity at >10 mg doses
Tenofovir DF2008High barrier to resistanceRenal/bone toxicity
Pradefovir*Phase 3Liver-targeted deliveryCYP3A4-dependent activation required

*Investigational agent as of 2025 [1] [9].

Rationale for Prodrug Design in Antiviral Therapeutics

Prodrug design addresses critical pharmacokinetic barriers in antiviral therapy, particularly for phosphorylated compounds with poor membrane permeability due to charged phosphonate groups. Adefovir’s parent drug, 9-(2-phosphonylmethoxyethyl) adenine (PMEA), exemplifies this challenge: its low oral bioavailability (<12%) and renal accumulation necessitated prodrug development [3] [8]. Adefovir dipivoxil improved PMEA bioavailability to 30–60% by masking ionic groups with pivaloyloxymethyl esters. However, non-targeted metabolism generated systemic PMEA, causing nephrotoxicity via renal organic anion transporter uptake [3] [4].

HepDirect™ technology pioneered liver-specific targeting by exploiting high hepatic CYP3A4 expression. Prodrugs like pradefovir incorporate a 1-(aryl)-4-alkyl-1,4-dihydropyridine moiety, rendering them CYP3A4 substrates. This design minimizes extrahepatic activation, reducing off-target toxicity while maximizing intrahepatic drug concentrations [4] [8]. The strategy leverages:

  • Metabolic Specificity: CYP3A4 catalyzes oxidation, triggering ring aromatization and spontaneous phosphonate hydrolysis exclusively in hepatocytes [4].
  • Tissue Distribution: After oral absorption, intact prodrug reaches hepatocytes via sinusoidal blood flow, where CYP3A4 activates it.
  • Efflux Limitation: Resulting PMEA (anionic at physiological pH) undergoes intracellular trapping, minimizing systemic leakage [3] [8].

Table 2: Key Liver-Targeting Prodrug Strategies for Antivirals

StrategyMechanismExampleSystemic PMEA Reduction
HepDirect™CYP3A4-selective oxidationPradefovir4–5 fold vs. adefovir
Bile Acid ConjugationNa+-taurocholate cotransporting polypeptide (NTCP) uptakeNo HBV example approvedN/A
Phospholipid ConjugationHepatic lipoprotein receptor uptakePhosphatidyl-PMEA2-fold in animal models

Data from [3] [4] [8].

Pradefovir as a Liver-Targeted Prodrug of Adefovir

Pradefovir (chemical name: 2,3,5,6-tetrafluoro-1-(4-methoxyphenyl)-4-(phosphonomethoxy)benzyl)benzyl phosphate) is structurally optimized for hepatic CYP3A4 activation. Its 4-aryl-1,4-dihydropyridine ring undergoes CYP3A4-mediated hydroxylation, generating an unstable intermediate that collapses to release PMEA and a non-toxic quinone methide byproduct [4]. This bioactivation occurs selectively in hepatocytes due to:

  • High Hepatic CYP3A4 Density: Liver expresses 5–10× higher CYP3A4 than intestines or kidneys [4].
  • First-Pass Metabolism: Post-absorption, portal circulation delivers pradefovir directly to hepatocytes before systemic distribution [8].

Metabolic studies confirm pradefovir’s liver targeting:

  • Kidney-to-Liver PMEA Ratio: 1:20 for pradefovir versus 1:1 for adefovir dipivoxil, demonstrating reduced renal exposure [1] [3].
  • Systemic PMEA AUC: 4.5-fold lower than equivalent adefovir doses, explaining its improved renal safety profile [3] [4].

Table 3: Metabolic Activation Profile of Pradefovir

ParameterValueMethodSignificance
Activating EnzymeCYP3A4Human liver microsomes + inhibitorsKetoconazole reduced activation by 95%
Km (Human)60 μMMicrosomal kineticsFavorably low affinity for CYP3A4
Vmax228 pmol/min/mgMicrosomal kineticsEfficient catalytic conversion
Intrinsic Clearance359 ml/minMicrosomal scalingPredicts high hepatic extraction

Data sourced from [4].

Clinically, this design translates to potent antiviral activity. Phase 2 trials showed pradefovir (30–75 mg) reduced HBV DNA by 5.33–5.40 log₁₀ IU/mL at 24 weeks versus TDF’s 5.12 log₁₀ IU/mL [1] [5]. Notably, higher pradefovir doses (45–75 mg) achieved superior HBeAg loss (6–12%) compared to TDF (3%), suggesting enhanced immunomodulation from intrahepatic PMEA accumulation [5] [7]. Ongoing Phase 3 trials (NCT04543565) will further validate its efficacy-safety balance [9].

Table 4: Antiviral Efficacy of Pradefovir vs. Comparators in Phase 2 Trials

Treatment GroupHBV DNA Reduction (log₁₀ IU/mL)Undetectable HBV DNA* (%)HBeAg Loss (%)
Pradefovir 30 mg5.40455
Pradefovir 45 mg5.346312
Pradefovir 75 mg5.40719
TDF 300 mg5.12363

*Undetectable = <400 copies/mL at 48 weeks [5] [7].

Alphabetical Index of Compounds

Adefovir, Entecavir, Lamivudine, PMEA, Pradefovir, Tenofovir Alafenamide, Tenofovir Disoproxil Fumarate

Properties

Product Name

pradefovir

IUPAC Name

9-[2-[[4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine

Molecular Formula

C17H19ClN5O4P

Molecular Weight

423.8 g/mol

InChI

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)

InChI Key

GWNHAOBXDGOXRR-UHFFFAOYSA-N

SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Synonyms

hepavir-B
ICN 2001-3
ICN-2001-3
ICN2001-3
MB 06866
MB-06866
MB-6866
MB06866
pradefovir
pradefovir mesylate
remofovir
remofovir mesylate

Canonical SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.